5-Oxo Atorvastatin is classified under the category of statins, which are lipid-lowering medications. Statins are typically used to manage hyperlipidemia and reduce the risk of cardiovascular events. The compound is synthesized from Atorvastatin through specific chemical modifications that enhance its therapeutic efficacy.
The synthesis of 5-Oxo Atorvastatin can be achieved through various methods, with notable advancements in synthetic strategies. One prominent approach involves the use of multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in fewer steps compared to traditional methods. For instance, a concise synthesis route has been reported that utilizes an Ugi reaction to produce key intermediates with high yields .
Another method includes the Paal–Knorr synthesis route, which typically involves multiple steps but has been optimized to streamline the process, reducing the number of required reactions to four . This optimization not only enhances yield but also minimizes time and resource consumption.
The molecular structure of 5-Oxo Atorvastatin features a characteristic lactone ring typical of statins, alongside additional functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
5-Oxo Atorvastatin undergoes several chemical reactions during its synthesis and metabolic processes. Key reactions include:
These reactions are critical for both the synthesis and modification of 5-Oxo Atorvastatin, influencing its therapeutic effectiveness.
The mechanism of action for 5-Oxo Atorvastatin primarily involves inhibition of hydroxymethylglutaryl-CoA reductase. By binding to this enzyme, the compound effectively reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. This action is supported by quantitative data indicating significant reductions in cholesterol levels following administration .
5-Oxo Atorvastatin exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in pharmaceutical applications.
5-Oxo Atorvastatin is primarily utilized in research settings aimed at understanding lipid metabolism and cardiovascular health. Its applications include:
5-Oxo Atorvastatin (CAS No. 1391052-82-6) is a chemically modified derivative and a critical synthetic intermediate of the blockbuster cholesterol-lowering drug atorvastatin (Lipitor). Its systematic IUPAC name is (3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid, reflecting its complex polyfunctional structure. The molecular formula is C₃₃H₃₃FN₂O₅, with a molecular weight of 556.62 g/mol [3] [6]. Structurally, it belongs to the dihydroxy acid-derived pyrrole class, characterized by:
Property | Value |
---|---|
CAS Registry Number | 1391052-82-6 |
Molecular Formula | C₃₃H₃₃FN₂O₅ |
Molecular Weight | 556.62 g/mol |
Melting Point | 73-74°C |
Boiling Point | 768.0 ± 70.0 °C (at 760 mmHg) |
Density | 1.2 ± 0.1 g/cm³ |
LogP (Partition Coefficient) | 5.32 |
Flash Point | 418.2 ± 35.7 °C |
The discovery of 5-Oxo Atorvastatin is intrinsically linked to the development of atorvastatin calcium, patented by Bruce Roth of Parke-Davis (Warner-Lambert, later Pfizer) in 1986 and approved by the FDA in 1996 [2] [5]. During the extensive synthetic optimization of atorvastatin for large-scale production, researchers identified and characterized numerous process-related impurities and synthetic intermediates. 5-Oxo Atorvastatin emerged as a key strategic intermediate in several synthetic routes due to the chemical handle provided by its C5 ketone group [8]. This carbonyl allows for stereoselective reduction (e.g., using chiral reducing agents like B-chlorodiisopinocampheylborane or catalytic hydrogenation) to introduce the crucial 5R-hydroxyl group present in the final active pharmaceutical ingredient (API), atorvastatin [8] [10]. Its identification and isolation coincided with the pharmaceutical industry's growing emphasis on rigorous impurity profiling and control (ICH guidelines Q3A/B) for complex synthetic molecules like statins in the late 1990s and early 2000s.
5-Oxo Atorvastatin plays a pivotal role in the multi-step synthesis of atorvastatin calcium, primarily serving two critical functions:
Precursor for Stereoselective Reduction: The most significant role of 5-Oxo Atorvastatin is as the immediate precursor for introducing the C5 stereocenter of atorvastatin. Chemoselective reduction of the C5 ketone within the 5-Oxo structure, typically employing a borane-based reducing agent under carefully controlled conditions (e.g., (-)-B-chlorodiisopinocampheylborane, [(Ipc)₂BCl]), achieves the desired (3R,5R) diastereomer of atorvastatin with high enantiomeric excess [8] [10]. This step is crucial because the 3R,5R configuration is essential for optimal inhibition of HMG-CoA reductase.
Impurity in API Manufacturing: During the synthesis of atorvastatin, 5-Oxo Atorvastatin can arise as a process-related impurity. This can occur through several pathways:
Oxidation of the C5 alcohol in atorvastatin under specific storage or stress conditions (though less common) [3] [4]. Consequently, rigorous analytical methods (e.g., HPLC, LC-MS) are employed to monitor and control levels of 5-Oxo Atorvastatin (often designated as Atorvastatin Impurity 37) within strict limits in the final API to ensure quality, safety, and efficacy [3] [4] [6].
Table 2: Role of 5-Oxo Atorvastatin in Synthesis and Analysis
Role | Description | Key Synthetic Step/Analytical Concern | Citation |
---|---|---|---|
Synthetic Intermediate | Precursor for stereoselective introduction of the 5R-hydroxyl group of Atorvastatin via ketone reduction. | Reduction with borane complexes (e.g., (Ipc)₂BCl) or catalytic hydrogenation. | [8] [10] |
Process-Related Impurity (Impurity 37) | Arises from incomplete reduction of the 5-keto group during API synthesis or potential oxidation/degradation. | Monitored and controlled (<0.15% typical limit) in API by HPLC/LC-MS. | [3] [4] |
Reference Standard | Used in analytical method development (AMD), validation (AMV), and Quality Control (QC) for Atorvastatin API and finished products. | Essential for confirming identity and quantifying impurity levels. | [4] [6] |
Building Block for Radiolabeling | Serves as a precursor in synthetic routes for radioactive analogs like [¹⁸F]Atorvastatin for research. | Used in Ru-mediated ¹⁸F-deoxyfluorination or other modifications. | [7] |
Beyond its traditional roles, 5-Oxo Atorvastatin serves as a critical building block in advanced research applications. Notably, it acts as a precursor in the synthesis of radiolabeled atorvastatin analogs, such as [¹⁸F]Atorvastatin, developed for positron emission tomography (PET) studies. In these syntheses, the well-defined chemical handle of the 5-Oxo structure (or protected derivatives thereof) can be utilized in complex radiochemical pathways, such as ruthenium-mediated ¹⁸F-deoxyfluorination, to introduce the radioactive fluorine-18 isotope while maintaining the core structure necessary for biological activity studies [7]. Furthermore, it is an essential reference standard in pharmaceutical quality control laboratories worldwide. Its use in Analytical Method Development (AMD), Method Validation (AMV), and routine Quality Control (QC) testing ensures the purity, stability, and consistency of commercial atorvastatin products, supporting regulatory filings (ANDA) and commercial manufacturing [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: